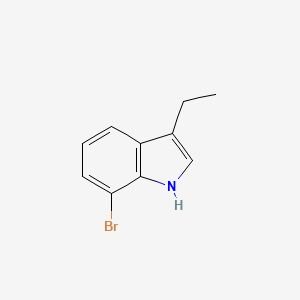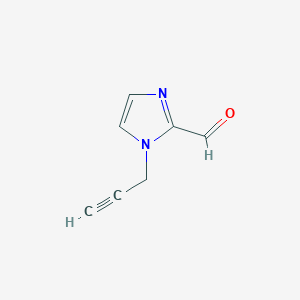
7-溴-3-乙基-1H-吲哚
描述
1H-Indole, 7-bromo-3-ethyl- is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
科学研究应用
1H-Indole, 7-bromo-3-ethyl- has numerous applications in scientific research:
作用机制
Target of Action
7-Bromo-3-Ethyl-1H-Indole, also known as 1H-Indole,7-Bromo-3-Ethyl-, is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors , making them useful in developing new biologically active compounds . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological effects . These interactions can result in changes at the molecular and cellular levels, contributing to their biological activity .
Biochemical Pathways
These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these pathways can vary widely, depending on the specific biological activity involved.
Result of Action
Indole derivatives are known to have various biologically vital properties . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
生化分析
Biochemical Properties
1H-Indole,7-bromo-3-ethyl- plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 1H-Indole,7-bromo-3-ethyl-, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the inhibition of cell growth and induction of apoptosis. Additionally, 1H-Indole,7-bromo-3-ethyl- has been found to interact with proteins involved in cell signaling pathways, further influencing cellular processes .
Cellular Effects
1H-Indole,7-bromo-3-ethyl- exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that 1H-Indole,7-bromo-3-ethyl- can induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, the compound has been found to alter gene expression patterns, leading to changes in cellular metabolism and function . These effects highlight the potential therapeutic applications of 1H-Indole,7-bromo-3-ethyl- in treating various diseases.
Molecular Mechanism
The molecular mechanism of action of 1H-Indole,7-bromo-3-ethyl- involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, leading to changes in their activity and function. For instance, 1H-Indole,7-bromo-3-ethyl- has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . This inhibition can result in the suppression of cell growth and induction of apoptosis. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s overall biochemical and pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Indole,7-bromo-3-ethyl- have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 1H-Indole,7-bromo-3-ethyl- remains stable under certain conditions, maintaining its biochemical activity over extended periods . The compound may degrade under specific conditions, leading to a reduction in its efficacy. Long-term studies have also indicated that 1H-Indole,7-bromo-3-ethyl- can have sustained effects on cellular function, including prolonged inhibition of cell growth and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 1H-Indole,7-bromo-3-ethyl- vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biochemical and pharmacological effects . For instance, at lower doses, 1H-Indole,7-bromo-3-ethyl- may inhibit cancer cell proliferation without causing significant toxicity. At higher doses, the compound may induce toxic or adverse effects, including damage to healthy cells and tissues . These findings highlight the importance of determining the optimal dosage for therapeutic applications of 1H-Indole,7-bromo-3-ethyl-.
Metabolic Pathways
1H-Indole,7-bromo-3-ethyl- is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism can influence its biochemical activity and pharmacological effects. For example, 1H-Indole,7-bromo-3-ethyl- may be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels. Understanding the metabolic pathways of 1H-Indole,7-bromo-3-ethyl- is crucial for optimizing its therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of 1H-Indole,7-bromo-3-ethyl- within cells and tissues are critical for its biochemical activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation . For instance, 1H-Indole,7-bromo-3-ethyl- may be transported into cells via specific membrane transporters, allowing it to reach its target sites and exert its effects. Additionally, the compound’s distribution within tissues can affect its overall pharmacological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 1H-Indole,7-bromo-3-ethyl- plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 1H-Indole,7-bromo-3-ethyl- may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, the compound may accumulate in the cytoplasm, influencing cellular metabolism and signaling pathways . Understanding the subcellular localization of 1H-Indole,7-bromo-3-ethyl- is essential for elucidating its molecular mechanisms and optimizing its therapeutic applications.
准备方法
The synthesis of 1H-Indole, 7-bromo-3-ethyl- can be achieved through various methods. One common approach involves the bromination of 3-ethylindole using bromine or N-bromosuccinimide (NBS) under controlled conditions . Another method includes the use of transition metal-catalyzed reactions to introduce the bromine atom at the desired position . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
化学反应分析
1H-Indole, 7-bromo-3-ethyl- undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various products, such as indole-3-carboxylic acids, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
相似化合物的比较
1H-Indole, 7-bromo-3-ethyl- can be compared with other indole derivatives, such as:
1H-Indole, 7-bromo-3-methyl-: Similar in structure but with a methyl group instead of an ethyl group, leading to different chemical properties and biological activities.
1H-Indole, 7-chloro-3-ethyl-: The presence of a chlorine atom instead of bromine can result in different reactivity and applications.
1H-Indole, 3-ethyl-:
The uniqueness of 1H-Indole, 7-bromo-3-ethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
7-bromo-3-ethyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-2-7-6-12-10-8(7)4-3-5-9(10)11/h3-6,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETFHURNGAWMRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC2=C1C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate](/img/structure/B1443454.png)



![[4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methanamine](/img/structure/B1443464.png)
![[2-(Tert-butoxy)-4-methylphenyl]methanamine](/img/structure/B1443465.png)






![2-{[(Benzyloxy)carbonyl]amino}-4-methoxybutanoic acid](/img/structure/B1443476.png)

